molecular formula C9H12N2O2S B3125780 Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate CAS No. 329695-32-1

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate

Cat. No.: B3125780
CAS No.: 329695-32-1
M. Wt: 212.27 g/mol
InChI Key: SSECOEWESJDVSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound features a unique structure that combines an imidazole ring with a thiazole ring, making it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and thiazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and microorganisms. It can also modulate immune responses and exhibit anti-inflammatory effects by targeting specific signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is unique due to its combined imidazole and thiazole rings, which provide a distinct set of chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-11-4-3-10-9(11)14-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSECOEWESJDVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2CCN=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901232170
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329695-32-1
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329695-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901232170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
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Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate

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